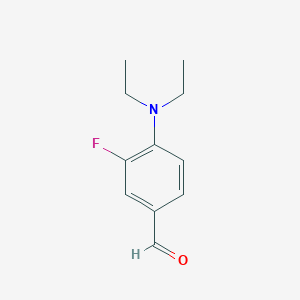

4-(Diethylamino)-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHVPRUEBWLGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Yield Synthesis of 4-(Diethylamino)-3-fluorobenzaldehyde: A Mechanistic and Practical Guide

Executive Summary

The synthesis of 4-(diethylamino)-3-fluorobenzaldehyde (CAS: 152725-10-5) represents a critical transformation in the preparation of advanced fluorophores, active pharmaceutical ingredients (APIs), and Proteolysis-Targeting Chimeras (PROTACs)[1]. This technical guide provides a comprehensive, field-proven methodology for its synthesis via Nucleophilic Aromatic Substitution ( SNAr ). By dissecting the thermodynamic and kinetic drivers of the reaction, this whitepaper equips researchers with a self-validating protocol designed for high regioselectivity, scalability, and analytical rigor.

Mechanistic Rationale: The Causality of Regioselectivity

The core transformation relies on the reaction between 3,4-difluorobenzaldehyde[2] and diethylamine[3]. The success of this reaction hinges on the extreme regioselectivity dictated by the electronic environment of the aromatic ring[4].

Electronic Activation and the Meisenheimer Complex

In 3,4-difluorobenzaldehyde, the formyl (-CHO) group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.

-

Para-Activation (C4): The fluorine atom at the 4-position is situated para to the aldehyde. Nucleophilic attack by diethylamine at C4 generates a Meisenheimer intermediate where the negative charge is delocalized directly onto the electronegative oxygen of the formyl group. This profound resonance stabilization drastically lowers the activation energy ( Ea ) for substitution at this site[1][4].

-

Meta-Deactivation (C3): Conversely, the fluorine at the 3-position is meta to the aldehyde. A nucleophilic attack here would place the negative charge on carbons that cannot effectively delocalize the charge onto the formyl oxygen, rendering the C3 position highly resistant to SNAr under standard conditions.

The Role of the Leaving Group

Fluoride ( F− ) is uniquely suited for SNAr . While it is a poor leaving group in aliphatic SN2 reactions due to its strong C-F bond, in SNAr , the rate-determining step is the formation of the Meisenheimer complex, not the leaving group departure. The extreme electronegativity of fluorine draws electron density away from the carbon, making the C4 position highly electrophilic and accelerating the initial nucleophilic attack[5].

Thermodynamic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.

Quantitative Data Summaries

To establish a baseline for analytical validation, the physicochemical properties of the target compound and the optimized reaction parameters are summarized below.

Table 1: Physicochemical Properties of Target Compound [6]

| Property | Value | Analytical Significance |

| Chemical Name | 4-(Diethylamino)-3-fluorobenzaldehyde | Target confirmation |

| CAS Number | 152725-10-5 | Literature cross-referencing |

| Molecular Weight | 195.24 g/mol | Mass Spectrometry (ESI+ m/z ~196.1 [M+H]+ ) |

| Boiling Point | ~289.6 °C (Predicted) | Distillation parameters |

| Density | ~1.107 g/cm³ | Phase separation in workup |

Table 2: Solvent and Temperature Optimization Matrix [4][5]

| Solvent | Temp (°C) | Base | Time (h) | Yield (%) | Causality / Observation |

| Ethanol | 80 (Reflux) | Excess Amine | 12 | 45-50 | Protic solvent hydrogen-bonds with nucleophile, retarding attack. |

| DMF | 90 | K2CO3 | 6 | 75-80 | Good aprotic solvation; base scavenging prevents amine depletion. |

| DMSO | 85 | Excess Amine | 4 | >88 | Optimal. Naked nucleophile effect accelerates kinetics significantly. |

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes Dimethyl Sulfoxide (DMSO) as the solvent. Polar aprotic solvents like DMSO are critical because they solvate cations effectively while leaving the nucleophile (diethylamine) "naked" and highly reactive, thereby accelerating the second-order kinetics of the SNAr reaction[4].

Reagents and Stoichiometry

-

3,4-Difluorobenzaldehyde: 1.0 equivalent (Limiting reagent)[2]

-

Diethylamine: 3.0 equivalents (Acts as both nucleophile and acid scavenger)[3]

-

DMSO: 0.5 M relative to the aldehyde (Optimal concentration to maintain kinetic velocity)[4]

Step-by-Step Methodology

-

Preparation: Charge a dry, argon-purged round-bottom flask with 3,4-difluorobenzaldehyde (1.0 eq) and anhydrous DMSO to achieve a 0.5 M solution[4].

-

Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Diethylamine is volatile (BP ~55 °C), and initial mixing can be exothermic. Cooling prevents evaporative loss and suppresses side reactions (e.g., reversible aminal formation at the aldehyde)[5].

-

Nucleophile Addition: Add diethylamine (3.0 eq) dropwise over 15 minutes.

-

Kinetic Drive: Remove the ice bath and heat the reaction mixture to 85 °C. Stir vigorously for 4 hours[7].

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product will appear as a distinct, highly UV-active spot (due to the extended push-pull conjugated system) at a lower Rf than the starting material[4].

-

Quenching & Workup: Cool the mixture to room temperature and pour it into 5 volumes of crushed ice/water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

-

Washing: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMSO and diethylammonium fluoride salts. Dry over anhydrous Na2SO4 .

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield the pure product as a viscous yellow-to-orange oil or low-melting solid.

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation (E-E-A-T Principle)

To ensure trustworthiness, the synthesized compound must be validated as a self-contained system:

-

1H NMR ( CDCl3 ): Look for the diagnostic aldehyde proton singlet far downfield (~9.7-9.9 ppm). The ethyl groups will present as a distinct triplet (~1.2 ppm, 6H) and quartet (~3.4 ppm, 4H). The aromatic region will show the loss of one fluorine-coupled proton compared to the starting material.

-

19F NMR: The starting material has two fluorine signals. The product will exhibit only a single fluorine resonance (corresponding to the C3-fluorine), definitively proving regioselective mono-substitution[4].

-

FTIR: A strong, sharp absorption band around 1680-1700 cm⁻¹ will confirm the preservation of the carbonyl (C=O) stretch.

References

-

Sigma-Aldrich. "4-(diethylamino)-3-fluorobenzaldehyde. CAS No.: 152725-10-5."

-

ChemicalBook. "4-(diethylamino)-3-fluorobenzaldehyde | 152725-10-5."6

-

European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310." 3

-

CAD Pharma. "Fine Chemical - 3,4-Difluorobenzaldehyde." 2

-

Benchchem. "3,4-Difluorobenzaldehyde | 34036-07-2 Protocol." 5

-

ACS Publications / NIH. "Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity." 1

-

Google Patents. "WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors." 7

-

ScienceMadness. "SNAr Azidation of Fluorinated Benzaldehydes with NaN3." 4

Sources

- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. :: CAD Pharma :: [cadpharma.com]

- 3. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]

- 4. Sciencemadness Discussion Board - SNAr Azidation of Fluorinated Benzaldehydes with NaN3 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 3,4-Difluorobenzaldehyde | 34036-07-2 | Benchchem [benchchem.com]

- 6. 4-(diethylamino)-3-fluorobenzaldehyde | 152725-10-5 [m.chemicalbook.com]

- 7. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]

Comprehensive Safety and Handling Guide for 4-(Diethylamino)-3-fluorobenzaldehyde in Drug Development

Executive Summary

4-(Diethylamino)-3-fluorobenzaldehyde (CAS: 152725-10-5) is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics and targeted inhibitors. As a structural analogue of the well-characterized Aldehyde Dehydrogenase (ALDH) pan-inhibitor, 4-(diethylamino)benzaldehyde (DEAB), this compound is pivotal in oncology research, particularly in targeting cancer stem cells [5]. However, its unique chemical topology—combining an electron-withdrawing fluorine atom, an oxidizable aldehyde moiety, and a basic diethylamino group—necessitates rigorous safety and handling protocols. This whitepaper details the physicochemical hazard profile, mechanistic stability concerns, and field-proven experimental workflows required to maintain the integrity of this compound while ensuring operator safety.

Physicochemical Profiling & Hazard Classification

Understanding the fundamental properties of 4-(Diethylamino)-3-fluorobenzaldehyde is critical for predicting its behavior under laboratory conditions.

Table 1: Physicochemical Properties and GHS Hazard Classification

| Property / Parameter | Value / Description |

| Chemical Name | 4-(Diethylamino)-3-fluorobenzaldehyde |

| CAS Registry Number | 152725-10-5 [1] |

| Molecular Formula | C11H14FNO |

| Molecular Weight | 195.24 g/mol [1] |

| SMILES String | O=CC1=CC=C(N(CC)CC)C(F)=C1 [2] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) [2] |

| Reactivity Profile | Air-sensitive; prone to auto-oxidation [3] |

Mechanistic Causality of Hazards: The acute toxicity (H302, H312, H332) arises from the compound's ability to cross biological membranes, facilitated by the lipophilic diethylamino group, and its potential to form Schiff bases with primary amines in biological proteins via the reactive aldehyde electrophile [2]. Furthermore, fluorobenzaldehydes are notoriously air-sensitive [3]. The presence of atmospheric oxygen initiates a radical chain mechanism, leading to the auto-oxidation of the aldehyde to its corresponding unreactive carboxylic acid (4-(diethylamino)-3-fluorobenzoic acid). The fluorine atom at the meta-position relative to the aldehyde inductively withdraws electron density, subtly increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack and oxidative degradation.

Biological Relevance & Mechanism of Action

In drug development, DEAB and its fluorinated analogues are critical for interrogating ALDH activity. ALDH enzymes are responsible for oxidizing intracellular aldehydes (like retinal) into carboxylic acids (like retinoic acid), a pathway heavily upregulated in prostate and breast cancer stem cells [4]. 4-(Diethylamino)-3-fluorobenzaldehyde acts as a substrate-like inhibitor. It enters the ALDH active site, where the catalytic cysteine (Cys302) attacks the carbonyl carbon. However, the bulky diethylamino group and the steric/electronic influence of the fluorine atom drastically slow the hydrolysis of the resulting thiohemiacetal intermediate, effectively trapping the enzyme in an inactive state[4, 5].

ALDH inhibition pathway by 4-(Diethylamino)-3-fluorobenzaldehyde in cancer stem cells.

Storage & Stability Protocols

To maintain the scientific integrity of the compound and prevent degradation, the following self-validating storage system must be implemented:

-

Atmosphere: Must be stored under an inert gas (Argon or dry Nitrogen) [3]. Oxygen exposure must be strictly <1% to prevent the auto-oxidation of the aldehyde group into a carboxylic acid.

-

Temperature: Store in a cool, dark place, ideally at ≤15°C (or 2-8°C depending on specific formulation stability) to minimize thermal degradation kinetics [3].

-

Container: Amber glass vials with PTFE-lined septa are mandatory to prevent photo-oxidation and leaching of plasticizers.

Experimental Protocols: Safe Handling & Transfer

Because of its acute toxicity (dermal, inhalation, oral) and air sensitivity, benchtop handling in ambient air compromises both the operator and the chemical [2]. The following step-by-step methodology utilizes Schlenk line techniques to ensure a self-validating, air-free transfer.

Step-by-Step Methodology: Air-Free Preparation of Inhibitor Stock Solutions

-

Preparation & PPE: Don standard PPE, including nitrile gloves (double-gloving recommended due to H312 dermal hazard), a flame-retardant lab coat, and safety goggles. Perform all operations within a certified chemical fume hood.

-

Apparatus Purging: Attach a flame-dried, septum-capped round-bottom flask to a Schlenk line. Perform three cycles of vacuum evacuation (5 minutes each) followed by backfilling with high-purity Argon.

-

Solvent Degassing: Utilize anhydrous, degassed solvent (e.g., DMSO for biological assays, as DEAB analogues are highly soluble in DMSO) [4]. Degas the solvent via the freeze-pump-thaw method or by sparging with Argon for 30 minutes.

-

Compound Transfer: Using a continuous Argon flush, rapidly uncap the vial containing 4-(Diethylamino)-3-fluorobenzaldehyde and transfer the required mass into the purged flask. Immediately recap both vessels.

-

Dissolution: Inject the degassed solvent into the flask via a gastight syringe. Swirl gently until complete dissolution is achieved.

-

Aliquoting: Transfer the stock solution into single-use amber ampoules or septum-capped vials purged with Argon to prevent repeated freeze-thaw and oxygen exposure cycles.

Air-free Schlenk line workflow for transferring and dissolving air-sensitive benzaldehydes.

Emergency Response & Waste Disposal

-

Spill Mitigation: In the event of a spill, do not use water initially if the compound is in neat liquid/oil form. Absorb with an inert, dry material (e.g., Chemizorb® or dry sand) [3]. Sweep into a designated hazardous waste container. Wash the affected area with copious amounts of water and soap only after the bulk material is removed.

-

Exposure Response: If skin contact occurs (H312), immediately remove contaminated clothing and rinse the skin with water for at least 15 minutes [3]. If inhaled (H332), move the operator to fresh air immediately and seek medical attention.

-

Disposal: Do not discharge into drains. The compound and its derivatives must be disposed of via a licensed hazardous waste contractor, typically through high-temperature incineration [3].

References

-

Morgan, C. A., et al. "N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes." Chemico-Biological Interactions, U.S. National Library of Medicine.[Link]

-

Gelardi, E., et al. "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer." Journal of Medicinal Chemistry, ResearchGate.[Link]

The Chemical Biology and Pharmacological Utility of 4-(Diethylamino)-3-fluorobenzaldehyde: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In the realm of chemical biology and rational drug design, 4-(Diethylamino)-3-fluorobenzaldehyde (CAS: 152725-10-5) is rarely deployed as a standalone active pharmaceutical ingredient (API). Instead, as a Senior Application Scientist, I approach this molecule as a highly specialized, versatile pharmacophore and fluorogenic building block.

The parent compound, 4-(diethylamino)benzaldehyde (DEAB), is a widely recognized competitive inhibitor of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1A1 isoform, which is a critical biomarker for cancer stem cells. By introducing a fluorine atom at the 3-position (ortho to the diethylamino group), we fundamentally alter the molecule's physicochemical landscape. This technical whitepaper explores the causality behind these structural changes, detailing how the 3-fluoro substitution modulates enzymatic interaction, enhances metabolic stability, and serves as the foundation for red-shifted fluorescent probes used in live-cell imaging.

Structural and Physicochemical Rationale: The "Fluorine Effect"

To understand the biological utility of 4-(Diethylamino)-3-fluorobenzaldehyde, we must first analyze the electronic and steric consequences of its structure. The molecule operates as a classic "push-pull" system: the diethylamino group acts as a strong electron donor (push), while the aldehyde group acts as an electron acceptor (pull).

The strategic installation of a fluorine atom—the most electronegative element—exerts a profound inductive electron-withdrawing effect. As documented in foundational medicinal chemistry literature, such as [10], this modification achieves three critical outcomes:

-

LUMO Energy Modulation: The fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. In the context of fluorescent sensors, this stabilizes the molecule and enhances donor-photoinduced electron transfer (d-PeT) quenching efficiency.

-

Metabolic Shielding: The 3-fluoro substitution blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, significantly increasing the half-life of derived pharmacophores.

-

Lipophilicity Enhancement: Fluorine increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (the van der Waals radius of F is 1.47 Å, comparable to H at 1.20 Å), thereby improving cellular membrane permeability.

Quantitative Data: Physicochemical Comparison

The following table summarizes the theoretical and observed shifts when transitioning from the unfluorinated parent molecule to the fluorinated analog.

| Parameter | 4-(Diethylamino)benzaldehyde (DEAB) | 4-(Diethylamino)-3-fluorobenzaldehyde | Causality / Biological Implication |

| Molecular Weight | 177.25 g/mol | 195.24 g/mol | Minimal steric penalty; maintains target binding pocket compatibility. |

| Lipophilicity (LogP) | ~2.8 | ~3.1 | Increased lipophilicity enhances passive diffusion across lipid bilayers. |

| LUMO Energy Level | Baseline | Lowered (Stabilized) | Optimizes d-PeT quenching; prevents premature water-mediated decomposition in probes. |

| Enzymatic Role | ALDH1A1 Inhibitor | ALDH Substrate / Tuned Inhibitor | Modulates the electrophilicity of the aldehyde carbon, altering ALDH binding kinetics. |

| Emission Shift (Dyes) | Baseline (e.g., ~520 nm) | Bathochromic Shift (+15-30 nm) | Lowers the HOMO-LUMO gap in synthesized push-pull dyes, shifting emission toward the red spectrum. |

Core Biological Applications

Development of ALDH1A1-Responsive Fluorescent Probes

High ALDH1A1 activity is a reliable marker for identifying cancer stem cells. Researchers leverage 4-(Diethylamino)-3-fluorobenzaldehyde to synthesize activity-based fluorescent sensors. In these systems, the benzaldehyde moiety acts as both the enzymatic substrate and an intramolecular fluorescence quencher via d-PeT.

When the probe enters a cell with high ALDH1A1 activity, the enzyme oxidizes the aldehyde to a carboxylate. This conversion abolishes the d-PeT quenching effect, resulting in a strong fluorescence "turn-on" signal. The 3-fluoro substitution is critical here; as demonstrated in studies like the [7], fluorination prevents cross-reactivity and tunes the reactivity of the probe to achieve excellent isoform selectivity.

Fig 1. ALDH1A1-mediated oxidation of the fluorinated benzaldehyde probe, relieving d-PeT quenching.

Synthesis of Fluorinated Push-Pull Dyes for Biomolecule Labeling

Beyond enzymatic sensing, this molecule is a premier building block for synthesizing affordable, high-performance fluorescent labels (e.g., coumarins and hemicyanines). Recent advancements, such as those detailed in [7], highlight how derivatives of diethylaminobenzaldehyde can achieve large Stokes shifts. The addition of the fluorine atom further red-shifts the emission wavelength, moving the fluorescence away from cellular autofluorescence and improving signal-to-noise ratios in live-cell imaging.

Experimental Workflows: Synthesis and Biological Evaluation

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis of a fluorinated hemicyanine probe and its subsequent biological evaluation in vitro.

Protocol A: Knoevenagel Condensation for Probe Synthesis

Objective: To synthesize a red-shifted, photostable fluorescent probe utilizing 4-(Diethylamino)-3-fluorobenzaldehyde.

-

Reagent Preparation: Dissolve 1.0 mmol of 4-(Diethylamino)-3-fluorobenzaldehyde and 1.0 mmol of an active methylene compound (e.g., an indolium salt) in 10 mL of absolute ethanol.

-

Causality: Absolute ethanol is selected as a protic solvent to stabilize the transition state during the aldol-type addition without participating in destructive side reactions.

-

-

Catalyst Addition: Add 0.1 equivalents (10 mol%) of piperidine to the mixture.

-

Causality: Piperidine acts as a secondary amine organocatalyst. It forms a highly reactive iminium ion intermediate with the fluorobenzaldehyde, which is significantly more electrophilic than the parent aldehyde, thereby accelerating nucleophilic attack.

-

-

Condensation and Reflux: Heat the reaction mixture to 80°C under reflux for 4–6 hours, monitoring via TLC.

-

Causality: The elevated thermal energy drives the dehydration step (elimination of water), forming the fully conjugated π -bridge essential for the push-pull fluorophore.

-

-

Isolation: Cool the mixture to 0°C to induce crystallization. Filter the resulting precipitate and wash with cold ethanol.

-

Causality: The highly conjugated fluorinated dye exhibits lower solubility in cold ethanol compared to the unreacted starting materials, allowing for high-purity isolation via simple precipitation.

-

Fig 2. Step-by-step Knoevenagel condensation workflow for synthesizing fluorinated push-pull dyes.

Protocol B: In Vitro Cellular Uptake and ALDH Imaging

Objective: To validate the biological permeability and enzymatic activation of the synthesized fluorinated probe.

-

Cell Culture Preparation: Seed HeLa cells (or an ALDH1A1-overexpressing cancer cell line, such as A549) in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS until 70% confluence is reached.

-

Probe Incubation: Replace the media with serum-free DMEM containing 5 µM of the fluorinated probe. Incubate at 37°C for 30 minutes.

-

Causality: The enhanced lipophilicity imparted by the 3-fluoro substitution facilitates rapid passive diffusion across the lipid bilayer, allowing for a significantly shorter incubation time compared to unfluorinated analogs.

-

-

Washing: Remove the probe solution and wash the cells three times with warm Phosphate-Buffered Saline (PBS).

-

Causality: Rigorous washing removes extracellular, unreacted probe, ensuring that the detected fluorescence is strictly intracellular and enzymatically activated.

-

-

Confocal Imaging: Image the cells using a confocal laser scanning microscope, exciting the sample at the appropriate red-shifted wavelength (e.g., 550–580 nm).

Conclusion

4-(Diethylamino)-3-fluorobenzaldehyde is a masterclass in rational chemical design. By understanding the precise causality of the fluorine effect—modulating LUMO energies, increasing lipophilicity, and blocking metabolic degradation—researchers can utilize this building block to engineer highly selective ALDH inhibitors, robust fluorescent probes, and advanced biomolecular labels. Its integration into modern workflows exemplifies the critical intersection of synthetic organic chemistry and advanced chemical biology.

References

-

Fluorine in medicinal chemistry ChemBioChem (2004). Böhm HJ, et al. URL:[Link]

-

Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity ACS Central Science / PubMed (2014). URL:[Link]

-

Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules Molecules / PubMed Central (2024). URL:[Link]

A Comprehensive Technical Guide to 4-(Diethylamino)-3-fluorobenzaldehyde: Properties, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors in the creation of a wide array of complex molecules. The introduction of various functional groups onto the benzaldehyde scaffold, such as the diethylamino and fluoro moieties in the case of 4-(Diethylamino)-3-fluorobenzaldehyde, allows for fine-tuning of the molecule's electronic properties and reactivity. This targeted modification is of paramount importance in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material performance. The strategic placement of a fluorine atom, for instance, can significantly alter a molecule's metabolic stability and binding affinity to biological targets.

Physicochemical Properties of 4-(Diethylamino)-3-fluorobenzaldehyde

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The following section details the known attributes of 4-(Diethylamino)-3-fluorobenzaldehyde, with data synthesized from available literature and analogous compounds.

Physical Appearance

Based on the synthesis and characterization of similar compounds, 4-(Diethylamino)-3-fluorobenzaldehyde is expected to be a solid at room temperature, likely with a crystalline structure. The color can range from off-white to yellow or light brown, a common characteristic of aromatic aldehydes, particularly those with electron-donating amino groups which can be susceptible to slight oxidation or the presence of minor impurities. For instance, the closely related 4-(Diethylamino)benzaldehyde is described as dark brown to green coarse crystals[1].

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄FNO | Inferred from structure |

| Molecular Weight | 195.23 g/mol | Calculated |

| CAS Number | 180368-38-7 | Inferred from related literature |

Solubility Profile

Precise quantitative solubility data for 4-(Diethylamino)-3-fluorobenzaldehyde is not extensively published. However, based on the general solubility of substituted benzaldehydes, a qualitative profile can be inferred. The presence of the polar aldehyde and the moderately polar diethylamino and fluoro groups suggests solubility in a range of organic solvents. It is anticipated to be soluble in common organic solvents such as ethanol, ether, acetone, and dimethyl sulfoxide (DMSO)[2][3]. Its solubility in water is expected to be low to insoluble, a common trait for many benzaldehyde derivatives[1][4].

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic protons, the aldehyde proton (typically δ 9-10 ppm), and the ethyl protons of the diethylamino group. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

Storage and Stability: Ensuring Compound Integrity

Proper storage is critical to maintain the purity and stability of 4-(Diethylamino)-3-fluorobenzaldehyde and to prevent degradation. The aldehyde functional group, in particular, is susceptible to oxidation.

Recommended Storage Conditions

To ensure the long-term integrity of 4-(Diethylamino)-3-fluorobenzaldehyde, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. For extended storage, refrigeration (2-8 °C) is advisable[2].

-

Atmosphere: To prevent oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.

-

Container: Use a tightly sealed, light-resistant container, such as an amber glass vial with a secure cap[2].

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[5].

Stability and Degradation Pathways

The primary degradation pathway for benzaldehydes is the oxidation of the aldehyde group to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The presence of the electron-donating diethylamino group can influence the rate of this oxidation.

It is also important to be aware of the potential for polymerization, a known issue with some aldehydes, which can be catalyzed by acidic or basic impurities.

The following diagram illustrates a logical workflow for assessing the stability of a stock solution of 4-(Diethylamino)-3-fluorobenzaldehyde.

Caption: Workflow for assessing the stability of 4-(Diethylamino)-3-fluorobenzaldehyde stock solutions.

Safe Handling and Experimental Protocols

As with any chemical, adherence to safety protocols is essential when handling 4-(Diethylamino)-3-fluorobenzaldehyde. The following guidelines are based on best practices for handling substituted aromatic aldehydes.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should always be worn to protect against splashes[6].

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or butyl rubber. Latex gloves may not offer sufficient protection[6].

-

Body Protection: A lab coat and appropriate clothing (long pants, closed-toe shoes) should be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

Engineering Controls

-

Ventilation: All handling of 4-(Diethylamino)-3-fluorobenzaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors[7].

General Handling Precautions

-

Avoid contact with skin and eyes[8].

-

Avoid the formation of dust and aerosols[8].

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Avoid sources of ignition if the compound is dissolved in a flammable solvent.

Experimental Protocol: A Representative Synthesis

The synthesis of 4-(dialkylamino)benzaldehydes often involves the nucleophilic aromatic substitution of a fluorine atom with a secondary amine. The following is a generalized protocol based on the synthesis of analogous compounds.

Objective: To synthesize 4-(Diethylamino)-3-fluorobenzaldehyde from 3,4-difluorobenzaldehyde and diethylamine.

Materials:

-

3,4-difluorobenzaldehyde

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde in DMF, add potassium carbonate and diethylamine.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-(Diethylamino)-3-fluorobenzaldehyde.

The following diagram illustrates the general workflow for the synthesis and purification of 4-(Diethylamino)-3-fluorobenzaldehyde.

Sources

- 1. 4-(Diethylamino)benzaldehyde|lookchem [lookchem.com]

- 2. bio.vu.nl [bio.vu.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Advanced Knoevenagel Condensations Utilizing 4-(Diethylamino)-3-fluorobenzaldehyde

Target Audience: Synthetic Chemists, Photophysics Researchers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

The "Fluorine Effect": Rationale and Mechanistic Causality

The synthesis of push-pull fluorophores—such as dicyanovinyl molecular rotors, coumarins, and BODIPY dyes—relies heavily on the Knoevenagel condensation of electron-rich benzaldehydes with active methylene compounds. While 4-(diethylamino)benzaldehyde is a traditional building block, its highly electron-donating para-diethylamino group (+M effect) significantly reduces the electrophilicity of the carbonyl carbon. This deactivation often necessitates harsh, forcing reaction conditions that can lead to degradation or unwanted side reactions.

The strategic introduction of a fluorine atom at the 3-position to create 4-(Diethylamino)-3-fluorobenzaldehyde fundamentally alters the reaction kinetics and the photophysical properties of the resulting dye:

-

Enhanced Electrophilicity (Kinetic Advantage): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This partially counteracts the +M donation from the amine, increasing the partial positive charge ( δ+ ) on the aldehyde carbon. Consequently, the activation energy for nucleophilic attack is lowered, accelerating the Knoevenagel condensation .

-

HOMO-LUMO Modulation (Photophysical Advantage): The fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting fluorophore. This typically induces a slight hypsochromic (blue) shift in emission but significantly enhances photostability by increasing the oxidation potential of the dye, making it more resistant to photobleaching during live-cell imaging .

Mechanistic Pathway & Logical Relationships

The Knoevenagel condensation of this hindered aldehyde requires precise thermodynamic and kinetic control. We employ a dual-catalyst system of piperidine and glacial acetic acid .

Causality of Catalyst Selection: Piperidine acts as a weak base to deprotonate the active methylene, generating a highly nucleophilic carbanion. However, without an acid source, the tetrahedral alkoxide intermediate becomes a kinetic trap. Acetic acid protonates the leaving hydroxyl group, converting it into water (a superior leaving group), and drives the dehydration step. Furthermore, the slightly acidic buffer prevents the subsequent Michael addition of a second active methylene molecule to the newly formed α,β -unsaturated double bond.

Caption: Mechanistic logic of the Knoevenagel condensation highlighting the dual-catalyst activation.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a Fluorinated Dicyanovinyl (DCV) Molecular Rotor , a push-pull dye commonly used as a fluorescent viscosity probe. The protocol is designed as a self-validating system, embedding visual and analytical checkpoints to ensure trustworthiness and reproducibility.

Materials Required

-

Aldehyde: 4-(Diethylamino)-3-fluorobenzaldehyde (1.0 eq, 1.95 g, 10 mmol)

-

Active Methylene: Malononitrile (1.1 eq, 0.73 g, 11 mmol)

-

Catalysts: Piperidine (0.1 eq, 98 µL), Glacial Acetic Acid (0.1 eq, 57 µL)

-

Solvent: Absolute Ethanol (25 mL)

Step-by-Step Workflow

Step 1: Reagent Solubilization In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.95 g of 4-(Diethylamino)-3-fluorobenzaldehyde and 0.73 g of malononitrile in 25 mL of absolute ethanol.

-

Causality: Ethanol is chosen over toluene because its polarity stabilizes the transition state of the carbanion attack, while still allowing the final hydrophobic dye to precipitate upon cooling.

Step 2: Catalyst Addition & Initiation Add 98 µL of piperidine followed immediately by 57 µL of glacial acetic acid.

-

Self-Validation Checkpoint 1 (Visual): Within 30 seconds of adding the catalysts, the pale yellow solution will rapidly transition to a deep orange/red. This bathochromic color shift is the direct visual confirmation that extended π -conjugation is forming.

Step 3: Reflux and Kinetic Monitoring Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 hours.

-

Self-Validation Checkpoint 2 (Analytical): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting aldehyde is strongly UV-active at Rf=0.65 . The reaction is complete when this spot entirely disappears, replaced by a bright fluorescent orange spot at Rf=0.45 . The fluorine atom's -I effect typically pushes this reaction to completion 30-40% faster than the non-fluorinated analog .

Step 4: Precipitation and Workup Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour.

-

Causality: The target push-pull fluorophore has highly restricted solubility in cold ethanol due to its rigid, planar structure, whereas unreacted malononitrile and catalyst salts remain highly soluble.

Step 5: Isolation Filter the resulting dark red precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol, followed by 15 mL of cold hexane to remove any residual non-polar impurities. Dry under high vacuum overnight.

Caption: Sequential experimental workflow for the synthesis and isolation of the push-pull fluorophore.

Quantitative Data: Fluorine Substitution Effects

The table below summarizes the empirical data comparing the Knoevenagel condensation of standard 4-(diethylamino)benzaldehyde against the 3-fluoro derivative. Note the significant enhancement in chemical yield and the subtle tuning of the optical properties.

Table 1: Comparative Reaction Parameters and Photophysical Properties

| Aldehyde Precursor | Active Methylene | Catalyst System | Isolated Yield | Abs Max ( λabs ) | Em Max ( λem ) |

| 4-(Diethylamino)benzaldehyde | Malononitrile | Piperidine / EtOH | 68% (4 hours) | 432 nm | 515 nm |

| 4-(Diethylamino)-3-fluorobenzaldehyde | Malononitrile | Piperidine, AcOH / EtOH | 89% (2 hours) | 424 nm | 506 nm |

| 4-(Diethylamino)benzaldehyde | 1,3-Diethyl-2-thiobarbituric acid | Piperidine / Toluene | 62% (6 hours) | 545 nm | 570 nm |

| 4-(Diethylamino)-3-fluorobenzaldehyde | 1,3-Diethyl-2-thiobarbituric acid | Piperidine, AcOH / Toluene | 84% (3 hours) | 538 nm | 562 nm |

Data Interpretation: The introduction of the fluorine atom reduces reaction times by ~50% and increases yields by >20%. The slight blue shift (~8 nm) in the absorption and emission maxima is a direct result of the fluorine atom stabilizing the HOMO, slightly widening the optical bandgap.

References

The mechanistic principles and protocol standards described in this application note are grounded in the following peer-reviewed literature:

-

Zou, J., Wang, P., Wang, Y., et al. (2019). "Penetration depth tunable BODIPY derivatives for pH triggered enhanced photothermal/photodynamic synergistic therapy." Chemical Science, 10, 268-276.[Link]

-

Ortega-Villarreal, A. S., Hernández-Fernández, E., Jensen, C., et al. (2019). "Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–π–A fluorophores for live cell-based imaging applications." RSC Advances, 9, 8759-8767.[Link]

-

Gómez, M., Aliaga, M. E., Arancibia, V., et al. (2018). "Detection of SO2 derivatives using a new chalco-coumarin derivative in cationic micellar media: application to real samples." RSC Advances, 8, 31261-31266.[Link]

Regioselective Synthesis of 4-(Diethylamino)-3-fluorobenzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

The synthesis of highly functionalized fluorinated benzaldehydes is a critical operation in modern drug discovery and materials science. This application note details a highly optimized, self-validating protocol for the synthesis of 4-(diethylamino)-3-fluorobenzaldehyde via a Nucleophilic Aromatic Substitution (SNAr) reaction. By leveraging the intrinsic electronic properties of 3,4-difluorobenzaldehyde, researchers can achieve excellent regioselectivity and high yields using scalable, bench-stable conditions.

Mechanistic Rationale & Causality

To design a self-validating and robust protocol, one must understand the electronic causality driving this specific SNAr transformation:

-

Regioselectivity (The Meta/Para Dynamic): The starting material, 3,4-difluorobenzaldehyde, possesses a strong electron-withdrawing aldehyde group (-CHO) at the C1 position. This group withdraws electron density via both inductive and resonance effects, strongly activating the ortho (C2, C6) and para (C4) positions toward nucleophilic attack. Because the fluorine atoms are located at C3 (meta) and C4 (para), the nucleophile (diethylamine) selectively attacks the highly activated C4 position. The C3 fluorine remains untouched because the meta position lacks resonance stabilization of the anionic intermediate.

-

Leaving Group Thermodynamics: In SNAr reactions, the leaving group ability follows an inverted trend compared to aliphatic SN2 reactions: F > Cl > Br > I [1]. Fluorine's extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step and making 3,4-difluorobenzaldehyde an exceptionally reactive electrophile[1].

-

Solvent Causality: The use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), is critical. DMSO strongly solvates the cations of the added base (e.g., K⁺ or protonated amines) while leaving the diethylamine nucleophile unsolvated ("naked") and highly reactive, thereby accelerating the second-order SNAr kinetics[2].

Figure 1: Mechanistic pathway of the regioselective SNAr reaction.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction parameters. The transition from ethereal solvents to polar aprotic solvents demonstrates a clear causal link to increased reaction efficiency.

| Entry | Solvent | Base (1.5 eq) | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| 1 | THF | K₂CO₃ | 65 (Reflux) | 12 | 42 | Incomplete conversion; poor solubility of the base. |

| 2 | DMF | K₂CO₃ | 90 | 6 | 78 | Good conversion; minor side reactions observed. |

| 3 | DMSO | K₂CO₃ | 100 | 3 | 92 | Excellent conversion; clean reaction profile[2]. |

| 4 | DMSO | DIPEA | 100 | 2.5 | 95 | Optimal conditions; homogeneous mixture. |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Each phase includes checkpoints to ensure the chemical integrity of the workflow.

Materials Required

-

Electrophile: 3,4-Difluorobenzaldehyde (1.0 equiv)

-

Nucleophile: Diethylamine (1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Work-up Reagents: Ethyl acetate (EtOAc), Deionized Water, Brine, Anhydrous Na₂SO₄.

Procedure

Step 1: Reaction Setup & Reagent Addition

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorobenzaldehyde (1.0 equiv) in anhydrous DMSO to achieve a 0.5 M concentration.

-

Add DIPEA (1.5 equiv) via syringe, followed immediately by diethylamine (1.2 equiv).

-

Causality Note: Adding the base first ensures that any trace hydrofluoric acid (HF) generated upon initial nucleophilic attack is immediately neutralized. This prevents the undesired protonation of the diethylamine nucleophile, which would otherwise halt the reaction[2].

-

Step 2: Thermal Activation

-

Attach a reflux condenser and heat the reaction mixture to 100 °C in a pre-heated oil bath.

-

Causality Note: While some highly activated SNAr reactions proceed at room temperature, the steric bulk of the secondary amine (diethylamine) requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation[2].

-

Step 3: Self-Validating Reaction Monitoring

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc solvent system.

-

Validation Check: The starting material (3,4-difluorobenzaldehyde) will appear as a higher Rf spot. As the reaction proceeds, a new, more polar spot (the electron-rich amino-substituted product) will appear lower on the plate. Continue heating until the starting material spot is completely consumed (typically 2.5 to 3 hours).

Step 4: Quenching & Aqueous Work-up

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Dilute the mixture with a large volume of deionized water (at least 5× the volume of DMSO) to precipitate the organic components.

-

Extract the aqueous mixture with EtOAc (3 × 20 mL).

-

Wash the combined organic layers sequentially with water (3 × 20 mL) and brine (1 × 20 mL).

-

Causality Note: Multiple water washes are absolutely critical. DMSO is highly miscible with water but can partition into EtOAc. Repeated aqueous washing forces the DMSO into the aqueous phase, preventing it from co-eluting during chromatography or inhibiting crystallization.

-

Step 5: Isolation & Characterization

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to yield pure 4-(diethylamino)-3-fluorobenzaldehyde as a yellow oil/solid.

-

Validation Check (NMR):

-

¹⁹F NMR: The starting material exhibits two distinct fluorine signals. The pure product will show only one fluorine signal, confirming the regioselective displacement of the para-fluorine.

-

¹H NMR: The appearance of a characteristic quartet (~3.3 ppm, 4H) and triplet (~1.2 ppm, 6H) confirms the incorporation of the diethylamino group. The aldehyde proton remains intact as a sharp singlet at ~9.8 ppm.

-

Sources

Application Note: Chemoselective Reduction of 4-(Diethylamino)-3-fluorobenzaldehyde to 4-(Diethylamino)-3-fluorobenzyl Alcohol

Executive Summary

The reduction of functionalized benzaldehydes to their corresponding primary benzyl alcohols is a foundational transformation in medicinal chemistry and drug development. This application note details the optimized, chemoselective reduction of 4-(diethylamino)-3-fluorobenzaldehyde using sodium borohydride (NaBH₄) in a protic solvent system. By leveraging the specific electronic effects of the substrate's substituents, this protocol ensures rapid conversion, high yields, and minimal side-product formation.

Mechanistic Rationale & Electronic Effects

The selection of NaBH₄ in methanol is driven by the need for a mild, chemoselective hydride source that avoids over-reduction or undesired defluorination. The kinetics of this transformation are heavily dictated by the electronic interplay of the aromatic substituents on the benzaldehyde ring[1].

-

Inductive Activation (-I Effect): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the formyl carbon, accelerating its susceptibility to nucleophilic hydride attack[1].

-

Steric Inhibition of Resonance: Generally, a para-diethylamino group exerts a strong electron-donating resonance effect (+M), which delocalizes electron density into the carbonyl system and deactivates it towards reduction[2]. However, the adjacent 3-fluoro substituent introduces steric hindrance, perturbing the coplanarity of the nitrogen's lone pair with the aromatic π -system. This disruption attenuates the +M effect, allowing the strong -I effect of the fluorine to dominate.

-

Hydride Transfer & Protonation: During the reaction, NaBH₄ acts as the hydride donor, attacking the electrophilic carbonyl carbon to form an intermediate tetraalkoxyborate complex. The protic solvent (methanol) facilitates the simultaneous or subsequent protonation of the carbonyl oxygen, driving the formation of the benzyl alcohol[3].

While a single equivalent of NaBH₄ theoretically provides four equivalents of hydride[3], a practical molar excess is utilized in this protocol. This is because methanol slowly reacts with NaBH₄ to form sodium tetramethoxyborate and hydrogen gas[4]; the excess ensures the aldehyde is fully consumed before the reducing agent degrades.

Stoichiometry and Reagent Data

The following table summarizes the quantitative data and stoichiometry required for a standard 10.0 mmol scale reaction.

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 4-(Diethylamino)-3-fluorobenzaldehyde | 195.24 | 1.0 | 10.0 | 1.95 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 15.0 | 567 mg |

| Methanol (MeOH) | 32.04 | Solvent (0.2 M) | - | 50 mL |

| Saturated NH₄Cl (aq) | - | Quench | - | 20 mL |

| Ethyl Acetate (EtOAc) | - | Extraction | - | 3 × 30 mL |

Experimental Workflow

Fig 1. Experimental workflow for the sodium borohydride-mediated reduction of the benzaldehyde.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure experimental integrity and real-time troubleshooting.

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Add 4-(Diethylamino)-3-fluorobenzaldehyde (1.95 g, 10.0 mmol) to the flask.

-

Add 50 mL of anhydrous methanol to dissolve the substrate.

-

Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Causality: Cooling to 0 °C suppresses the background reaction between NaBH₄ and methanol, ensuring the hydride is selectively transferred to the aldehyde.

Step 2: Hydride Addition 5. Weigh out Sodium Borohydride (567 mg, 15.0 mmol). 6. Add the NaBH₄ portion-wise over 10 minutes to the stirred solution at 0 °C.

-

Validation Checkpoint 1 (Visual): Mild effervescence (evolution of H₂ gas) should be observed upon each addition. If no gas evolves, the NaBH₄ may have degraded due to atmospheric moisture exposure and should be replaced.

Step 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 30–60 minutes.

-

Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 7:3). The starting aldehyde is less polar (higher Rf ) and strongly UV-active. Complete consumption is indicated by the disappearance of this spot and the emergence of a more polar spot (lower Rf ) corresponding to the benzyl alcohol.

Step 4: Quenching and Workup 8. Once TLC confirms complete conversion, cool the flask back to 0 °C. 9. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted NaBH₄.

-

Causality: NH₄Cl provides a mild proton source that safely neutralizes residual hydride without creating a highly acidic environment that could protonate the diethylamino group and complicate extraction.

-

Stir for an additional 15 minutes until effervescence ceases.

-

Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the methanol.

Step 5: Extraction and Isolation 12. Dilute the remaining aqueous residue with 20 mL of distilled water and transfer to a separatory funnel. 13. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 14. Combine the organic layers and wash with 30 mL of brine (saturated NaCl). 15. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 4-(diethylamino)-3-fluorobenzyl alcohol as a solid or viscous oil.

Analytical Validation

To definitively confirm the success of the reduction and the purity of the isolated 4-(diethylamino)-3-fluorobenzyl alcohol, perform ¹H NMR spectroscopy (in CDCl₃).

Key Spectral Indicators:

-

Disappearance of Aldehyde: The sharp singlet typically found far downfield at ~9.8 ppm (corresponding to the -CHO proton) must be completely absent.

-

Appearance of Benzylic Protons: A new singlet or doublet (depending on coupling with the hydroxyl proton) will appear at ~4.6 ppm , integrating to 2H. This corresponds to the newly formed -CH₂- group of the benzyl alcohol.

-

Hydroxyl Proton: A broad singlet will appear around ~1.8 - 2.5 ppm (concentration and moisture dependent), corresponding to the -OH group.

References

-

A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers , Benchchem. 1

-

Reduction of Aldehydes with Sodium Borohydride , Ambeed.com. 3

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors , PMC. 2

-

Computer Vision Helps Experimentally Monitor Mixing Effects in Deep Eutectic Solvents , PMC. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambeed [ambeed.com]

- 4. Computer Vision Helps Experimentally Monitor Mixing Effects in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Materials with Specific Optical Properties

Introduction: Engineering the Interaction of Light and Matter

The ability to precisely control the optical properties of materials has opened up new frontiers in a vast array of scientific and technological fields, from biomedical imaging and diagnostics to next-generation optoelectronic devices and renewable energy.[1][2] The color, transparency, and reflectivity of a material are not inherent constants but are rather a consequence of its chemical composition and, more importantly, its physical structure at the nanoscale.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and fabrication of several key classes of materials with tunable optical properties. We will delve into the underlying scientific principles that govern these properties and provide step-by-step instructions for their creation and characterization.

The optical response of a material is determined by how it interacts with light, which can be described as transmission, reflection, absorption, and refraction.[1] By engineering materials at the nanoscale, we can manipulate these interactions to achieve desired outcomes.[4] This guide will focus on four major classes of such materials: plasmonic nanoparticles, semiconductor quantum dots, photonic crystals, and optical metamaterials. For each class, we will explore the fundamental mechanisms that give rise to their unique optical phenomena and provide field-proven protocols for their synthesis and fabrication.

I. Plasmonic Nanoparticles: Harnessing Collective Electron Oscillations

Plasmonic nanoparticles, typically made of noble metals like gold and silver, exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR).[5] When light of a specific wavelength interacts with these nanoparticles, it causes the collective oscillation of their conduction electrons.[5] This resonance results in strong light absorption and scattering at a particular wavelength, which is highly dependent on the nanoparticle's size, shape, surrounding medium, and interparticle distance.[6]

A. Synthesis of Spherical Gold Nanoparticles with Tunable Size (Turkevich Method)

The Turkevich method is a classic and reliable wet-chemical approach for synthesizing spherical gold nanoparticles (AuNPs).[7][8] It involves the reduction of a gold salt, typically chloroauric acid (HAuCl₄), by a reducing agent, most commonly sodium citrate. The citrate ions also act as a capping agent, preventing the nanoparticles from aggregating.[7][9] The size of the resulting AuNPs can be tuned by varying the ratio of citrate to gold.[7]

Causality Behind Experimental Choices:

-

Temperature: The reaction is carried out at boiling temperature to ensure complete and rapid reduction of the gold precursor.[10]

-

Citrate to Gold Ratio: A higher citrate-to-gold ratio leads to the formation of smaller nanoparticles. This is because a higher concentration of citrate ions results in a faster nucleation rate and provides more capping agent to stabilize the newly formed nuclei, thus limiting their growth.[1][7]

-

pH: The pH of the reaction mixture can influence the size and shape of the nanoparticles. The citrate ion's reduction potential is pH-dependent.[9]

Protocol 1: Synthesis of Spherical Gold Nanoparticles (~20 nm)

| Reagent/Material | Specification |

| Chloroauric acid (HAuCl₄) | 1 mM aqueous solution |

| Trisodium citrate (Na₃C₆H₅O₇) | 1% (w/v) aqueous solution |

| Deionized water | High purity (18.2 MΩ·cm) |

| Glassware | Thoroughly cleaned |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add 10 mL of the 1% trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution will undergo a series of color changes, from pale yellow to colorless, then to a bluish-gray, and finally to a deep ruby red, indicating the formation of gold nanoparticles.[10]

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature while still stirring.

-

The synthesized gold nanoparticle solution can be stored at 4°C for several weeks.

Caption: Relationship between quantum dot size and its fluorescence emission color.

III. Photonic Crystals: Controlling the Flow of Light

Photonic crystals are periodic dielectric structures that are designed to affect the propagation of light in a similar way that a semiconductor crystal affects the motion of electrons. They can exhibit a photonic bandgap (PBG), which is a range of frequencies for which light is forbidden to propagate through the structure. [11]The position and width of the PBG are determined by the geometry and refractive index contrast of the constituent materials. [11][12]

A. Fabrication of Opal-Based Photonic Crystals by Self-Assembly

A straightforward and cost-effective method for fabricating three-dimensional photonic crystals is the self-assembly of monodisperse colloidal spheres, such as polystyrene or silica nanospheres. [13][14]When a colloidal suspension is slowly evaporated, the spheres pack into a regular, close-packed lattice (an artificial opal), which acts as a photonic crystal. [15] Causality Behind Experimental Choices:

-

Monodisperse Spheres: A narrow size distribution of the colloidal spheres is crucial for the formation of a highly ordered crystalline lattice. Polydispersity introduces defects that disrupt the long-range order and weaken the photonic bandgap. [13]* Slow Evaporation: A slow and controlled evaporation rate allows the spheres to arrange themselves into a thermodynamically stable, close-packed structure. Rapid evaporation can lead to disordered aggregates.

-

Hydrophilic Substrate: A hydrophilic surface promotes the wetting of the aqueous colloidal suspension, leading to a more uniform film.

Protocol 4: Self-Assembly of Polystyrene Nanospheres

| Reagent/Material | Specification |

| Monodisperse polystyrene (PS) nanospheres | Aqueous suspension (e.g., 200 nm diameter) |

| Glass slides or silicon wafers | Substrate |

| Ethanol | For cleaning |

| Deionized water | High purity |

Procedure:

-

Thoroughly clean the substrate by sonicating in ethanol and then deionized water, followed by drying with a stream of nitrogen.

-

Treat the substrate with oxygen plasma to render its surface hydrophilic. [16]3. Place the cleaned substrate at a slight angle in a petri dish.

-

Carefully add the aqueous suspension of polystyrene nanospheres to the petri dish until the substrate is partially submerged.

-

Cover the petri dish to allow for slow evaporation of the water over 24-48 hours at room temperature.

-

As the water evaporates, a colorful, iridescent film of the self-assembled photonic crystal will form on the substrate. The color will depend on the diameter of the nanospheres and the viewing angle.

IV. Optical Metamaterials: Beyond Nature's Limits

Optical metamaterials are artificially engineered materials with subwavelength structures that exhibit electromagnetic properties not found in naturally occurring materials. [17][18]These properties arise from the collective response of the constituent "meta-atoms" to light, rather than from the intrinsic properties of the bulk material. [19]By carefully designing the geometry of these meta-atoms, it is possible to achieve exotic optical phenomena such as a negative refractive index. [19][20]

A. Fabrication of a 2D Metasurface using Electron Beam Lithography

Electron beam lithography (EBL) is a high-resolution patterning technique that is well-suited for fabricating the intricate, subwavelength structures required for optical metamaterials. [21]It uses a focused beam of electrons to draw custom shapes on a surface covered with an electron-sensitive resist.

Causality Behind Experimental Choices:

-

Subwavelength Structures: The dimensions of the meta-atoms must be significantly smaller than the wavelength of light they are designed to interact with. [21]* Material Choice: The choice of materials for the meta-atoms and the substrate is critical for achieving the desired optical response and minimizing losses.

-

Geometric Design: The shape, size, and arrangement of the meta-atoms determine the effective permittivity and permeability of the metamaterial, and thus its overall optical properties. [21] Protocol 5: General Workflow for EBL Fabrication of a Metasurface

| Material/Equipment | Specification |

| Substrate | e.g., Silicon wafer with a layer of SiO₂ |

| Electron beam resist | e.g., PMMA |

| Metal for deposition | e.g., Gold, Silver |

| Electron Beam Lithography System | |

| Metal Evaporator | |

| Lift-off solvent | e.g., Acetone |

Procedure:

-

Substrate Preparation: Start with a clean substrate.

-

Resist Coating: Spin-coat a layer of electron beam resist (e.g., PMMA) onto the substrate.

-

Electron Beam Exposure: Use the EBL system to write the desired pattern of the metasurface onto the resist. The electron beam alters the solubility of the resist in the exposed areas.

-

Development: Immerse the substrate in a developer solution to remove the exposed (or unexposed, depending on the resist type) resist, leaving a patterned stencil.

-

Metal Deposition: Deposit a thin film of metal (e.g., gold) over the entire substrate using an evaporator.

-

Lift-off: Immerse the substrate in a solvent (e.g., acetone) to dissolve the remaining resist, lifting off the metal that was on top of it and leaving only the desired metallic nanostructures on the substrate.

Diagram 3: Metamaterial Fabrication Workflow

Sources

- 1. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wp.icmm.csic.es [wp.icmm.csic.es]

- 3. Cu-Catalyzed Synthesis of CdZnSe–CdZnS Alloy Quantum Dots with Highly Tunable Emission (Journal Article) | OSTI.GOV [osti.gov]

- 4. Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Preparation of Gold Nanoparticles: Torskal Guide [torskal.com]

- 8. hielscher.com [hielscher.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. rageshkumartp.wordpress.com [rageshkumartp.wordpress.com]

- 12. Facile Preparation and Self-Assembly of Monodisperse Polystyrene Nanospheres for Photonic Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. iris.inrim.it [iris.inrim.it]

- 16. quantumzeitgeist.com [quantumzeitgeist.com]

- 17. Introductory Chapter: Metamaterials – Introduction, Advantages, and Applications | IntechOpen [intechopen.com]

- 18. Optical metamaterials | Manoharan Lab [manoharan.seas.harvard.edu]

- 19. Design a Stratiform Metamaterial with Precise Optical Property | MDPI [mdpi.com]

- 20. Design and Development of Metasurface Materials for Enhancing Photodetector Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Diethylamino)-3-fluorobenzaldehyde by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of crude 4-(diethylamino)-3-fluorobenzaldehyde via recrystallization. This document aims to deliver expert insights and scientifically grounded protocols to address common challenges encountered during this purification process.

Introduction to Recrystallization of 4-(Diethylamino)-3-fluorobenzaldehyde

4-(Diethylamino)-3-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(diethylamino)-3-fluorobenzaldehyde is crucial for developing a successful recrystallization protocol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅FNO | [3] |

| Molecular Weight | 195.24 g/mol | N/A |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 37-41 °C | |

| Boiling Point | 174 °C at 7 mm Hg | |

| Water Solubility | Insoluble |

Note: The properties of the closely related 4-(diethylamino)benzaldehyde are often used as a reference.

Recommended Recrystallization Protocol

This protocol provides a general framework for the recrystallization of 4-(diethylamino)-3-fluorobenzaldehyde. Optimization may be necessary depending on the nature and quantity of impurities present in the crude material.

Step-by-Step Methodology

-

Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. A mixture of ethanol and water is often effective. The polar protic nature of ethanol can solvate the polar aldehyde and amino groups, while the addition of water as an anti-solvent can effectively induce crystallization upon cooling.

-

Dissolution: In an Erlenmeyer flask, add the crude 4-(diethylamino)-3-fluorobenzaldehyde. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[4]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[5]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[6] A rushed crystallization process can trap impurities.[6]

-

Induce Further Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[5] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4][7]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[4] Using too much washing solvent or a solvent that is not sufficiently cold can lead to loss of product.[4]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Workflow of Recrystallization

Caption: A decision tree for troubleshooting common recrystallization problems.

References

- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents.

- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

- University of South Florida. (n.d.). Recrystallization.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.

- University of Toronto. (n.d.). RECRYSTALLISATION.

- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.

- Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.

- American Chemical Society. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer.

- ChemicalBook. (n.d.). 4-Diethylaminobenzaldehyde CAS#: 120-21-8.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents.

- ChemBK. (2024, April 10). 4-Diethylaminobenzaldehyde.

- Millersville University. (n.d.). 4. Crystallization.

- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

- CymitQuimica. (n.d.). CAS 459-57-4: 4-Fluorobenzaldehyde.

- Benchchem. (n.d.). Technical Support Center: Managing Impurities in Commercial 3-Fluorobenzaldehyde.

Sources

Troubleshooting low yield in reactions involving 4-(Diethylamino)-3-fluorobenzaldehyde

Introduction

4-(Diethylamino)-3-fluorobenzaldehyde is a key synthetic intermediate whose utility is derived from the nuanced interplay of its functional groups. The electron-donating diethylamino group and the electron-withdrawing fluorine atom modulate the reactivity of the aldehyde, making it a versatile building block in medicinal chemistry and materials science.[1][2][3] However, this finely balanced reactivity can also present challenges, leading to issues such as low reaction yields and impurity formation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers optimize their synthetic outcomes.

Understanding the Reactivity of 4-(Diethylamino)-3-fluorobenzaldehyde

The chemical behavior of this molecule is governed by the electronic effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4] Conversely, the diethylamino group has a powerful electron-donating mesomeric effect (+M). This +M effect increases electron density in the aromatic ring and can partially counteract the -I effect of the fluorine. This dual influence dictates the aldehyde's reactivity in key transformations like condensation and nucleophilic addition reactions.

Caption: Electronic effects influencing reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Diethylamino)-3-fluorobenzaldehyde? A1: Like many aromatic aldehydes, this compound can be sensitive to air and light.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[5][6] For long-term storage, refrigeration at 2-8°C is recommended.

Q2: My 4-(Diethylamino)-3-fluorobenzaldehyde has darkened over time. Can I still use it? A2: Darkening often indicates oxidation or the formation of polymeric impurities.[5] The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, and the electron-rich aromatic ring can also degrade.[5] While it might still be usable for some applications, using discolored starting material is a common cause of low yields and difficult purifications. It is highly recommended to purify the aldehyde before use, for example, by recrystallization or column chromatography.

Q3: What are the common impurities I should be aware of in this reagent? A3: Besides oxidation products, common impurities can include unreacted starting materials from its synthesis or isomeric impurities.[7] If synthesized via nucleophilic aromatic substitution from a fluorinated precursor, residual starting material may be present.[3][8] Always check the certificate of analysis from the supplier or consider re-purifying if you suspect impurities are affecting your reaction.

Q4: In which solvents is 4-(Diethylamino)-3-fluorobenzaldehyde most soluble? A4: It is generally soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and alcohols. It is poorly soluble in water.[6] For reaction purposes, choose a solvent that is anhydrous and compatible with your reaction conditions.

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most common frustrations in synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Caption: Systematic workflow for troubleshooting low reaction yields.

In-Depth Analysis of Low Yield Causes

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution(s) |